hydrogen carbonate;tetrabutylazanium
Description
Current Perspectives on Quaternary Ammonium (B1175870) Bicarbonates in Chemical Science
Quaternary ammonium compounds (QACs), or quats, represent a broad class of substances characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge that is independent of the solution's pH. wikipedia.org This structural feature is fundamental to their utility. When paired with a bicarbonate anion, the resulting salt exhibits a combination of properties derived from both the bulky, lipophilic cation and the reactive, functional anion.
The tetrabutylammonium (B224687) cation is known to stabilize the accompanying bicarbonate anion, which facilitates its participation in a variety of chemical reactions. This stabilization extends to anionic transition states, a critical factor in its catalytic efficacy. rsc.org A key advantage of quaternary ammonium salts is their function as phase-transfer catalysts, where the large organic cation can transport an anion from an aqueous phase into an organic phase, thereby enabling reactions between otherwise immiscible reactants. wikipedia.org
The bicarbonate anion itself is a versatile chemical entity, capable of acting as a base or a nucleophile. This dual reactivity is harnessed in numerous synthetic applications. Furthermore, modern synthetic routes allow for the high-yield, in-situ preparation of quaternary ammonium bicarbonates from tertiary amines and methanol (B129727), avoiding the need to handle more corrosive intermediates like quaternary ammonium hydroxides. google.com The collective properties of the cation and anion make quaternary ammonium bicarbonates valuable tools in green chemistry, particularly in reactions involving carbon dioxide utilization.
Research Imperatives and Scholarly Contributions of Tetrabutylammonium Bicarbonate
The specific attributes of tetrabutylammonium bicarbonate have led to significant scholarly contributions across several fields of chemical research. Its utility is not merely theoretical but is demonstrated in a range of practical, high-impact applications.
Catalysis in Organic Synthesis Tetrabutylammonium bicarbonate has proven to be a highly effective catalyst in several classes of organic reactions.
Carbon Dioxide Fixation: It plays a crucial role as a catalytically active species in the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂). rsc.org In this process, tetrabutylammonium hydroxide (B78521) first reacts with CO₂ to form the bicarbonate, which is the true catalyst. rsc.org The proposed mechanism involves the bicarbonate ion initiating a nucleophilic attack on a carbon atom of the epoxide ring, leading to a ring-opened intermediate that subsequently reacts with CO₂ to form the final cyclic carbonate product. rsc.org
Esterification Reactions: Research has shown that it can significantly enhance the efficiency of esterification reactions. When used as a catalyst, it leads to higher yields and reduced reaction times compared to conventional methods.
Table 1: Comparative Efficacy in Esterification Reactions
| Catalysis Method | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Traditional Method | 65 | 5 |
| Using Tetrabutylammonium Bicarbonate | 85 | 2 |
Data sourced from a study on esterification reactions.
Other Synthetic Applications: It also serves as a selective catalyst for synthesizing carboxylic acids and acts as a pivotal base and buffering agent that facilitates mild reaction conditions.
Applications in Radiopharmaceutical Chemistry The compound is particularly valuable in the field of medical imaging.
PET Radiopharmaceutical Synthesis: It is employed as a phase-transfer catalyst for the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). A notable example is its use in the radiofluorination step for producing 16α-[¹⁸F]fluoroestradiol, an imaging agent used in oncology.
Quality Control: Methods have been developed that utilize tetrabutylammonium bicarbonate for the spectrophotometric determination of any residual phase-transfer catalyst remaining in the final PET radiopharmaceutical dose, ensuring the purity and safety of the injectable agent. chemicalbook.com
Role in Analytical and Life Sciences The unique properties of tetrabutylammonium bicarbonate extend to analytical and biochemical applications.
Chromatography: In analytical chemistry, it functions as an ion-pairing agent in chromatography techniques, where it modifies the retention characteristics of ionic species to achieve better separation of complex mixtures.
Biochemical Buffering and Purification: Its capacity to maintain stable pH levels makes it an effective buffering agent in sensitive biochemical assays. This property is also leveraged in life science research for protocols involving protein purification and DNA extraction, where it helps to remove contaminants and preserve the integrity of biological samples.
The diverse research imperatives and scholarly contributions of tetrabutylammonium bicarbonate underscore its importance as a multifaceted tool in modern chemistry, enabling advancements in catalysis, medicine, and analytical science.
Table 2: Summary of Research Applications for Tetrabutylammonium Bicarbonate
| Field | Specific Application | Function |
|---|---|---|
| Organic Synthesis | Cyclic Carbonate Synthesis | Catalytically Active Species rsc.org |
| Esterification | Efficient Catalyst | |
| Carboxylic Acid Synthesis | Selective Catalyst | |
| Radiopharmaceutical Chemistry | Synthesis of PET Agents (e.g., [¹⁸F]fluoroestradiol) | Phase-Transfer Catalyst |
| Quality Control | Reagent for Catalyst Detection chemicalbook.com | |
| Analytical & Life Sciences | Ion-Pair Chromatography | Ion-Pairing Agent |
| Biochemical Assays & Purifications | Buffering Agent |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hydrogen carbonate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVLOZLUWWLDFP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014793 | |
| Record name | Hydrogen carbonate;tetrabutylazanium | |
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Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-62-1 | |
| Record name | Tetrabutylammonium bicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) | |
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| Record name | 1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) | |
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| Record name | Hydrogen carbonate;tetrabutylazanium | |
| Source | EPA DSSTox | |
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| Record name | tetrabutylammonium hydrogencarbonate | |
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| Record name | Tetrabutylammonium bicarbonate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for the Chemical Synthesis of Tetrabutylammonium Bicarbonate
Synthetic Routes via Ion Exchange and Related Precursors
The preparation of tetrabutylammonium (B224687) bicarbonate can be achieved through several synthetic pathways, most notably involving the neutralization of tetrabutylammonium hydroxide (B78521) or the conversion of other tetrabutylammonium salts.
Conversion from Tetrabutylammonium Hydroxide and Carbonic Acid Derivatives
The most direct and common method for synthesizing tetrabutylammonium bicarbonate is through the neutralization of tetrabutylammonium hydroxide (TBAH) with a source of carbonic acid. This reaction can be represented as:
(C₄H₉)₄NOH + H₂CO₃ → (C₄H₉)₄N(HCO₃) + H₂O
In practice, this is often achieved by bubbling carbon dioxide gas through an aqueous or alcoholic solution of tetrabutylammonium hydroxide. The CO₂ dissolves to form carbonic acid in situ, which then reacts with the hydroxide base. This method is favored for its straightforwardness and the high purity of the resulting product, as the primary byproduct is water.
Alternatively, tetrabutylammonium bicarbonate can be synthesized via anion exchange from other tetrabutylammonium salts, such as tetrabutylammonium bromide (TBAB). This process typically involves the use of an ion-exchange resin. thieme-connect.de
Methodological Enhancements for Purity and Reaction Efficiency
To improve the purity and efficiency of tetrabutylammonium bicarbonate synthesis, several methodological enhancements have been explored. The control of reaction parameters during the carbonation of tetrabutylammonium hydroxide is crucial. Key parameters include:
Temperature: Maintaining an optimal temperature is necessary to prevent the thermal degradation of the product.
CO₂ Flow Rate: A controlled flow rate of carbon dioxide ensures complete reaction without excessive foaming or loss of reactants.
For purification, crystallization is a common technique employed to obtain high-purity solid tetrabutylammonium bicarbonate. libretexts.orgresearchgate.net This involves dissolving the crude product in a suitable solvent and then inducing crystallization by cooling or by the addition of an anti-solvent.
Recent advancements have focused on continuous flow synthesis using microchannel reactors to enhance reaction efficiency and scalability. This approach allows for precise control over reaction conditions, leading to higher yields and purity in shorter reaction times compared to traditional batch processes. nih.gov
Automation in Tetrabutylammonium Bicarbonate-Mediated Radiopharmaceutical Synthesis
Tetrabutylammonium bicarbonate plays a crucial role as a phase transfer catalyst in the automated synthesis of various radiopharmaceuticals, particularly those labeled with fluorine-18 (B77423) ([¹⁸F]).
Integration with [¹⁸F]Fluoride Elution Processes
In the synthesis of [¹⁸F]-labeled radiotracers like [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), the cyclotron-produced [¹⁸F]fluoride is typically trapped on an anion exchange cartridge. researchgate.net Tetrabutylammonium bicarbonate is then used as an eluent to release the [¹⁸F]fluoride from the cartridge. researchgate.net The bicarbonate anion effectively displaces the [¹⁸F]fluoride, and the resulting [¹⁸F]fluoride-tetrabutylammonium complex is soluble in the organic solvents used for the subsequent nucleophilic substitution reaction.
The automated synthesis of [¹⁸F]FDG has been successfully achieved using tetrabutylammonium bicarbonate, with the integration of a small ion exchange column to quantitatively trap the [¹⁸F]fluoride from the target water. researchgate.net This automated process provides reliable and consistent yields of the radiopharmaceutical.
Comparative Analysis of Catalytic Efficiency with Alternative Phase Transfer Agents
Tetrabutylammonium bicarbonate is often compared with other phase transfer agents, most notably the Kryptofix 2.2.2 (K₂₂₂)/potassium carbonate (K₂CO₃) system.
| Feature | Tetrabutylammonium Bicarbonate (TBABC) | Kryptofix 2.2.2 (K₂₂₂)/K₂CO₃ |
| Basicity | Weaker base | Stronger base |
| Solubility | Good solubility in organic solvents | Good solubility in organic solvents |
| Application | Suitable for base-sensitive substrates | May not be suitable for base-sensitive substrates |
| Efficiency | Can provide higher or similar radiochemical yields in certain syntheses | Widely used with high efficiency |
Table 1: Comparison of Tetrabutylammonium Bicarbonate and Kryptofix 2.2.2/K₂CO₃
The lower basicity of tetrabutylammonium bicarbonate can be advantageous in the synthesis of radiopharmaceuticals with base-sensitive functional groups, preventing degradation of the precursor and leading to higher radiochemical yields and purity. patsnap.com Studies have shown that in the synthesis of certain radiotracers, tetrabutylammonium bicarbonate can provide comparable or even superior results to the K₂₂₂/K₂CO₃ system. patsnap.com For instance, in the preparation of [¹⁸F]fallypride, elution with tetrabutylammonium bicarbonate in methanol (B129727) resulted in a significantly higher radiochemical yield compared to the traditional eluent.
Novel Approaches in Quaternary Ammonium (B1175870) Bicarbonate Preparation
Research into the synthesis of quaternary ammonium bicarbonates continues to evolve, with a focus on developing more efficient, sustainable, and versatile methods.
One novel approach involves the in situ preparation of quaternary ammonium bicarbonates from tertiary amines, methanol, and cyclic carbonates. google.com This one-pot reaction avoids the handling of corrosive quaternary ammonium hydroxides and can produce high yields of the desired bicarbonate salt. google.com
Furthermore, the use of membrane reactors presents a promising avenue for the synthesis of quaternary ammonium hydroxides from their corresponding halides through in situ ion substitution, which can then be readily converted to the bicarbonate form. This technology offers the potential for a continuous and efficient production process.
The enzymatic synthesis of quaternary ammonium compounds is also an emerging field. nih.gov While not yet widely applied to the synthesis of simple alkylammonium bicarbonates, enzymatic routes could offer a highly selective and environmentally friendly alternative to traditional chemical methods in the future.
Advanced Mechanistic Investigations of Tetrabutylammonium Bicarbonate
Elucidation of Reaction Mechanisms in Carbon Dioxide Transformations
The role of tetrabutylammonium (B224687) bicarbonate is pivotal in reactions involving the activation and fixation of carbon dioxide, a critical area of green chemistry research.
The synthesis of cyclic carbonates from epoxides and CO₂ is an atom-economical reaction of significant industrial interest. Tetrabutylammonium salts are frequently employed as catalysts or co-catalysts in this process. While tetrabutylammonium halides (like TBAB and TBAI) are most commonly studied, the underlying principles illuminate the role of the tetrabutylammonium bicarbonate system.
The generally accepted mechanism involves a cooperative catalytic system. researchgate.net The process is initiated by the nucleophilic attack of an anion on one of the epoxide's carbon atoms, leading to the opening of the strained three-membered ring to form an alkoxide intermediate. nih.govresearchgate.net In systems using tetrabutylammonium halides, the halide ion performs this ring-opening step. researchgate.net This resulting bromo-alkoxide or iodo-alkoxide then reacts with a molecule of carbon dioxide. nih.gov Subsequent intramolecular cyclization releases the halide ion and forms the five-membered cyclic carbonate product, regenerating the catalyst for the next cycle. nih.govresearchgate.net
When tetrabutylammonium bicarbonate is used, the bicarbonate ion (HCO₃⁻) itself can act as the nucleophile, attacking the epoxide ring. The tetrabutylammonium cation [(C₄H₉)₄N⁺] facilitates the reaction by stabilizing the anionic intermediates in the organic phase. Some catalytic systems employ a Lewis acid (e.g., a metal complex) to coordinate with and activate the epoxide, making it more susceptible to nucleophilic attack. nih.govresearchgate.net The combination of a Lewis acid catalyst with a tetrabutylammonium salt as a co-catalyst has proven highly effective, even allowing reactions to proceed at atmospheric pressure and ambient temperatures. nih.gov
Computational studies using Density Functional Theory (DFT) have further clarified these pathways. DFT calculations have shown that the presence of a hydrogen bond donor (HBD), such as water, can lower the energy barrier for the rate-determining epoxide ring-opening step by approximately 7.5 kcal/mol in reactions catalyzed by tetrabutylammonium bromide (TBAB). nih.gov This suggests that the proton on the bicarbonate ion could play a similar role in facilitating the ring-opening. The choice of the anion is crucial, with catalyst activity often correlating with the nucleophilicity of the anion. researchgate.netmdpi.com
Table 1: Effect of Co-catalyst on Styrene Oxide Cycloaddition Reaction Conditions: 1.25 mol% catalyst, 5 mol% co-catalyst, 50 °C, 1 bar CO₂, 24 h.
| Catalyst | Co-catalyst | Conversion (%) |
|---|---|---|
| Adduct 1 | TBAI | 45 |
| Adduct 1 | TBAB | 27 |
| Adduct 1 | TBAC | 15 |
| Adduct 1 | TBAF | 0 |
Data sourced from MDPI mdpi.com
In carbon dioxide capture technologies, particularly those using amine-based solvents, the formation of bicarbonate is a key chemical step governed by proton transfer dynamics. nih.govnih.gov While these systems often focus on amines, the principles are fundamental to understanding bicarbonate formation in the presence of a base. The capture process is not a single-step reaction but a sequential process. nih.gov
Initially, CO₂ reacts with a basic species, such as an amine, to form a transient, metastable zwitterion intermediate. nih.govnih.gov This step is followed by a crucial proton transfer event. A neighboring base molecule (e.g., another amine or a water molecule) abstracts a proton from the zwitterion, leading to the formation of a carbamate (B1207046). nih.gov This proton transfer is critical, as it stabilizes the captured CO₂. nih.gov In aqueous systems, the carbamate can then undergo hydrolysis to yield a bicarbonate ion and regenerate the amine.
Simulations have shown that proton transfer is decisive for the high efficiency of CO₂ capture. nih.gov The free energy of the system is significantly reduced upon formation of the final carbamate or bicarbonate products, whereas the initial zwitterion formation can actually increase the system's free energy. nih.gov The dynamics involve rapid proton hopping between species, often on a picosecond timescale, creating a chemical equilibrium between carbamate and carbamic acid. nih.gov In systems involving tetrabutylammonium hydroxide (B78521), the hydroxide acts as the base, directly reacting with CO₂ to form tetrabutylammonium bicarbonate. The large tetrabutylammonium cation helps to solubilize the ionic species in less polar environments and forms semi-clathrate hydrates that can physically trap CO₂ molecules. nih.gov
Mechanistic Principles in Anion-Binding Catalysis
Anion-binding catalysis is an emerging field where a catalyst functions by forming non-covalent interactions with an anion, thereby activating it or bringing it into proximity with another reactant. Tetrabutylammonium bicarbonate has been instrumental in demonstrating these principles.
Recent research has demonstrated that organic catalysts, such as those based on a squaramide core, can specifically recognize and activate the bicarbonate anion. nih.govresearchgate.net In a notable example, a squaramide-based organocatalyst was used for the enantioselective desymmetrization of cyclic keto sulfonium (B1226848) salts, where sodium bicarbonate or tetrabutylammonium bicarbonate served as the base. nih.gov
The mechanism involves the squaramide catalyst, which possesses hydrogen-bond donor (HBD) sites, binding to the bicarbonate anion. nih.gov This interaction forms a host-guest complex, which is the catalytically active species. nih.govresearchgate.net NMR studies have confirmed this interaction; the ¹³C-NMR signal of the bicarbonate carbon shifts downfield in the presence of the squaramide catalyst, indicating a change in its electronic environment due to hydrogen bonding. nih.govresearchgate.net This binding event increases the effective basicity of the bicarbonate and positions it to deprotonate the substrate stereoselectively. The catalyst simultaneously coordinates with the substrate (the keto sulfonium cation) through other hydrogen bonds, creating a chiral environment that differentiates between two enantiotopic protons on the substrate. nih.gov
Density Functional Theory (DFT) calculations have been essential in mapping out the energy landscapes and transition states for anion-binding catalysis involving bicarbonate. For the squaramide-catalyzed desymmetrization, computational studies have confirmed that the bifunctional organocatalyst is capable of activating both the bicarbonate base and the sulfonium salt substrate simultaneously. nih.govresearchgate.net
The calculations show a strong preference for the catalyst to bind the bicarbonate anion over the substrate. nih.gov The most stable complex involves the bicarbonate anion held by the squaramide's hydrogen bonds, with the sulfonium cation also coordinated to the catalyst's carbonyl group. nih.gov This pre-organization lowers the activation energy for the subsequent proton transfer. DFT calculations can model the entire reaction pathway, identifying the key transition states and intermediates. For the cycloaddition of CO₂ to epoxides, DFT has shown that the ring-opening step is typically the rate-determining step, and the calculated energy barriers align well with the experimental reaction conditions. researchgate.netnih.gov These computational models provide a detailed, step-by-step picture of the reaction, revealing how the catalyst, substrate, and bicarbonate ion interact throughout the process and confirming the mechanistic proposals derived from experimental data. nih.gov
Electrochemical Reaction Mechanisms Involving Tetrabutylammonium Bicarbonate
Tetrabutylammonium salts are common supporting electrolytes in non-aqueous electrochemistry due to their wide electrochemical window and solubility. When CO₂ is the subject of electrochemical reduction, bicarbonate ions are often formed in situ, especially when trace amounts of water are present as a proton source, and they play a complex role in the reaction mechanism. researchgate.net
The electrochemical reduction of CO₂ in the presence of bicarbonate is not straightforward, as the bicarbonate ion itself can be electroactive and influence the reaction pathway. Kinetic studies on cobalt phthalocyanine (B1677752) catalysts have revealed that bicarbonate can have a dual role. manthiramlab.com At certain potentials, it acts as an inhibitor by adsorbing onto the catalyst surface and blocking active sites. manthiramlab.com However, at more negative potentials, it can act as a promoter, participating as a kinetically relevant proton donor for the formation of intermediates like a metal-bound carboxyl group. manthiramlab.com
Furthermore, direct electrochemical reduction of bicarbonate solutions is being explored as an alternative to CO₂ gas-fed electrolyzers. mdpi.com This process can yield valuable products like formate (B1220265). mdpi.com Studies have shown that increasing the bicarbonate concentration can increase the current density due to improved solution conductivity and higher reaction rates. mdpi.com More advanced systems using tailored electrodes have even achieved the conversion of bicarbonate into multicarbon products like ethylene (B1197577) and ethanol. nih.gov In these systems, a bilayer electrode first reduces in-situ generated CO₂ to CO, which is then further reduced to C₂₊ products on a second catalyst layer, a process enhanced by the local microenvironment created by the electrolyte and ionomers. nih.gov The tetrabutylammonium cation is beneficial in these aqueous systems as it can help suppress the competing hydrogen evolution reaction (HER) and, unlike alkali cations, does not lead to performance-hindering salt precipitation. researchgate.netnih.gov
Table 2: Faradaic Efficiency for Bicarbonate Electroreduction on a Cu/Ag Electrode Reaction Conditions: 1 M KHCO₃, 100 mA cm⁻² current density.
| Product | Faradaic Efficiency (%) |
|---|---|
| Ethylene | 23.4 |
| Ethanol | 10.3 |
| Acetate (B1210297) | 5.8 |
| n-Propanol | 2.1 |
| Total C₂₊ | 41.6 |
| Carbon Monoxide | 20.1 |
| Formate | 10.5 |
| Hydrogen | 21.7 |
Data sourced from PubMed Central nih.gov
Insights into Electrocatalytic Carbon Dioxide Reduction
Tetrabutylammonium bicarbonate plays a crucial role in the electrocatalytic reduction of CO2, particularly in aprotic organic solvents like acetonitrile (B52724). nih.govnih.gov The bicarbonate anion can act as a proton donor, which is a critical component in the reduction process. In systems where water is present, even in small amounts, bicarbonate can influence the local pH at the electrode-electrolyte interface, thereby affecting the availability of protons for the reaction.
The presence of tetrabutylammonium bicarbonate in the electrolyte can steer the reaction towards specific products. For instance, the generation of CO is a prominent pathway in the presence of larger tetraalkylammonium cations like TBA+. nih.govnih.govresearchgate.net This is attributed to the ability of the TBA+ cation to stabilize the adsorbed CO intermediate on the catalyst surface. nih.govacs.org
A proposed general mechanism for CO2 reduction in the presence of a proton source like bicarbonate involves the following key steps:
Initial Electron Transfer: CO2 is reduced to its radical anion. CO2 + e- → CO2•−
Protonation and Further Reduction: The CO2•− intermediate can undergo protonation and further reduction to form various products. The specific pathway is influenced by factors such as the catalyst material, solvent, and the nature of the supporting electrolyte.
The table below summarizes the effect of key components on the product distribution in CO2 electroreduction.
| Component | Influence on Reaction Pathway | Primary Products Favored |
| Tetrabutylammonium (TBA+) Cation | Stabilizes adsorbed CO intermediates; modifies the electrochemical double layer. nih.govnih.govacs.org | Carbon Monoxide (CO) nih.govnih.govresearchgate.net |
| Bicarbonate (HCO3-) Anion | Acts as a proton donor; can influence local pH. manthiramlab.com | Can influence the selectivity between CO and Formate depending on conditions. manthiramlab.comresearchgate.net |
| Water Content | Affects proton availability and reaction pathways. In the presence of water, protonation to formate is favored over dimerization to oxalate. nih.govnih.govacs.org | Formate (in wet conditions) nih.govnih.gov |
Influence of Cationic Species on Electrochemical Pathways
The nature of the cation in the supporting electrolyte has a profound impact on the electrochemical pathways of CO2 reduction. nih.gov Tetraalkylammonium (TAA+) cations, including tetrabutylammonium (TBA+), are widely utilized in organic media due to their high solubility and conductivity. nih.govnih.gov The length of the alkyl chains in these cations is a key determinant of their influence on the reaction. nih.govnih.gov
Larger cations like TBA+ have a more significant effect on the structure of the electrochemical double layer at the electrode-electrolyte interface. nih.govnih.gov They are known to adsorb onto the electrode surface, which can alter the local environment where the electrochemical reactions occur. nih.govnih.gov This adsorption can displace other species, such as water molecules, from the interface. acs.org
Research has shown a clear trend in product selectivity based on the size of the tetraalkylammonium cation. nih.govnih.gov Larger cations, such as TBA+, tend to favor the production of carbon monoxide (CO) irrespective of the water content in the electrolyte. nih.govnih.govresearchgate.net In-situ Fourier Transform Infrared (FTIR) spectroscopy studies have revealed that TBA+ cations are more effective at stabilizing adsorbed CO on the electrode surface compared to smaller cations like tetraethylammonium (B1195904) (TEA+). nih.govacs.org This stabilization is a crucial factor that promotes the pathway leading to CO generation.
Furthermore, the hydrophobic character of the cation and its hydration shell play a critical role in determining the product distribution. nih.govnih.gov The interaction of the cation with water molecules at the interface can influence the local concentration of water, which in turn dictates whether protonation or other reaction pathways are favored. acs.org Higher concentrations of larger cations like TBA+ have also been found to suppress the competing hydrogen evolution reaction (HER), thus increasing the Faradaic efficiency for CO2 reduction products. nih.govnih.govacs.org
The following table details the influence of different tetraalkylammonium cations on CO2 reduction products in an acetonitrile electrolyte.
| Cation | Alkyl Chain Length | Primary Product in Dry MeCN | Primary Product in Wet MeCN | Influence on Adsorbed CO |
| Tetraethylammonium (TEA+) | Shorter | Oxalate nih.govnih.gov | Formate nih.govnih.gov | Less effective stabilization nih.govacs.org |
| Tetrabutylammonium (TBA+) | Longer | Carbon Monoxide (CO) nih.govnih.govresearchgate.net | Carbon Monoxide (CO) nih.govnih.govresearchgate.net | More effective stabilization nih.govacs.org |
These findings underscore the critical role of the cationic species in steering the electrochemical reduction of CO2. By carefully selecting the cation, it is possible to tune the reaction to favor the formation of desired products.
Catalytic Applications of Tetrabutylammonium Bicarbonate in Synthetic Chemistry
Role as a Phase Transfer Catalyst in Nucleophilic Substitution Reactions
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. theaic.org Tetrabutylammonium (B224687) salts are widely used as phase-transfer catalysts due to their ability to solubilize ionic reagents in nonpolar organic solvents. The large organic cation, tetrabutylammonium, can pair with an anion and transport it from the aqueous phase into the organic phase, where it can react with an organic substrate. nih.gov This enhances reaction rates and allows for milder reaction conditions. theaic.org
A significant application of tetrabutylammonium bicarbonate is in the field of radiochemistry, specifically in the synthesis of ¹⁸F-labeled radiopharmaceuticals for Positron Emission Tomography (PET). The introduction of the radioactive fluorine-18 (B77423) ([¹⁸F]) isotope often proceeds via a nucleophilic substitution reaction. Tetrabutylammonium bicarbonate is used to generate "naked" and highly nucleophilic [¹⁸F]fluoride anions. nih.gov
The process involves the reaction of tetrabutylammonium bicarbonate with [¹⁸F]fluoride, which is typically produced in a cyclotron as an aqueous solution. nih.gov The bicarbonate helps to create tetrabutylammonium [¹⁸F]fluoride ([¹⁸F]TBAF), a key reagent for [¹⁸F]-radiolabeling synthesis. nih.gov The large tetrabutylammonium cation effectively shields the fluoride (B91410) anion from solvent molecules, increasing its nucleophilicity and reactivity in anhydrous organic solvents. This enhanced reactivity is crucial for the efficient synthesis of radiotracers. For instance, in a clinical study involving breast cancer patients, tetrabutylammonium bicarbonate was employed as a phase transfer catalyst in the synthesis of a radiopharmaceutical, achieving a decay-corrected radiochemical yield of approximately 46.7%.
The effectiveness of this method is highlighted by the synthesis of important radiopharmaceuticals like [¹⁸F]FP-CIT for dopamine (B1211576) transporter imaging, where using a tert-alcohol media [¹⁸F]-fluorination method involving tetrabutylammonium salts resulted in a yield of approximately 36%, a significant improvement over previous methods. nih.gov
Table 1: Radiochemical Yields in Tetrabutylammonium-Mediated ¹⁸F-Radiofluorination This table presents examples of radiochemical yields achieved using methods involving tetrabutylammonium salts as a source for the fluoride anion.
| Radiopharmaceutical | Radiochemical Yield (%) | Reaction Conditions |
| [¹⁸F]FP-CIT | ~36% | 100°C for 20 min |
| [¹⁸F]FLT | 65.5% | - |
| [¹⁸F]FMISO | 69.6% | - |
| [¹⁸F]FDG | 85.4% | - |
| Data sourced from a report on tert-alcohol media [¹⁸F]-fluorination methods. nih.gov |
The catalytic activity of tetrabutylammonium salts in nucleophilic substitutions is governed by several kinetic and stereochemical factors. The primary role of the tetrabutylammonium cation is to solubilize the reactant anion (e.g., bicarbonate, halide) in the organic reaction phase, making it available for reaction. phasetransfercatalysis.com
In the context of cyclic carbonate synthesis from epoxides, which involves nucleophilic attack, the mechanism has been studied using labeled substrates. When tetrabutylammonium hydroxide (B78521) is used as the catalyst, it is converted to tetrabutylammonium bicarbonate (TBABC) in the presence of CO₂; this bicarbonate is the catalytically active species. rsc.org Studies with D-labeled and optically active epoxides have helped to elucidate the reaction pathway. rsc.org The proposed mechanism suggests that the bicarbonate ion of TBABC attacks the less hindered carbon atom of the epoxide. rsc.org This initial ring-opening is a key step, and its stereochemistry dictates the stereochemistry of the final cyclic carbonate product. The subsequent steps involve the addition of CO₂ to the resulting alkoxide intermediate followed by cyclization to yield the cyclic carbonate. rsc.org
Kinetic models have been developed to understand the complex interplay of reactants and catalysts. For example, in CO₂ electroreduction, bicarbonate has been shown to have a complex role, transitioning from inhibitory to promotional depending on the electric potential. manthiramlab.com While a different reaction, this highlights the importance of studying kinetics over a wide range of conditions to understand the true role of the bicarbonate ion. manthiramlab.com The reaction mechanism for the synthesis of cyclic carbonates catalyzed by TBABC is believed to proceed predominantly through a pathway where the bicarbonate ion acts as the initial nucleophile. rsc.org
Contribution to Metal-Free and Sustainable Catalysis
The use of tetrabutylammonium bicarbonate aligns with the principles of green chemistry by enabling metal-free catalytic systems and utilizing renewable feedstocks like carbon dioxide (CO₂).
The conversion of CO₂ into valuable chemicals is a major goal of sustainable chemistry. researchgate.net Tetrabutylammonium salts, including the bicarbonate, are effective catalysts for the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable as green solvents and intermediates in polymer synthesis. researchgate.netresearchgate.netnih.gov
Tetrabutylammonium hydroxide (TBAH) has been identified as a metal-free and halogen-free catalyst for this transformation under solvent-free conditions. rsc.org Upon exposure to CO₂, TBAH is converted into tetrabutylammonium bicarbonate (TBABC), which is the true catalytically active species. rsc.org The reaction mechanism involves the bicarbonate anion acting as a nucleophile, attacking the epoxide to initiate ring-opening. rsc.org This is followed by the insertion of CO₂ and subsequent cyclization to form the carbonate. rsc.org
Other tetrabutylammonium salts, such as halides (TBABr, TBAI), are also highly effective, often used as co-catalysts with metal complexes or as standalone catalysts under molten conditions. researchgate.netmdpi.comrsc.org The reaction rate in these systems is dependent on the nucleophilicity of the anion. nih.gov The tetrabutylammonium cation plays a crucial role by activating the epoxide. researchgate.net
Table 2: Catalytic Systems for Cyclic Carbonate Synthesis from Epoxides and CO₂ This table compares different catalytic systems involving tetrabutylammonium salts.
| Catalyst System | Co-catalyst / Conditions | Key Feature | Source(s) |
| Tetrabutylammonium Hydroxide (TBAH) | CO₂ (forms TBABC in situ), solvent-free | Metal-free and halogen-free catalysis | rsc.org |
| Tetrabutylammonium Halides (TBAX) | Molten salt, atmospheric CO₂ pressure | Acts as both solvent and catalyst | researchgate.netnih.gov |
| g-C₃N₄ | Tetrabutylammonium Bromide (TBABr) | Efficient conversion under ambient CO₂ balloon conditions | rsc.org |
| Tetranuclear Aluminum Adducts | Tetrabutylammonium Iodide (TBAI) | High yields under 1 bar CO₂ pressure, solvent-free | mdpi.com |
Tetrabutylammonium bicarbonate has been shown to effectively catalyze esterification reactions with high selectivity and efficiency. The bicarbonate can act as a base to deprotonate carboxylic acids, generating highly reactive carboxylate anions. The bulky tetrabutylammonium counter-cation enhances the reactivity of these carboxylate ions in the solution phase, facilitating their subsequent reaction with alkyl halides via an Sₙ2 mechanism to form esters. nih.govresearchgate.net
Studies using tetrabutylammonium fluoride (TBAF) for esterification have demonstrated that the tetrabutylammonium cation is key to increasing the reactivity of the carboxylate intermediate. nih.govresearchgate.net This principle also applies to the bicarbonate-catalyzed system. The use of tetrabutylammonium bicarbonate as a catalyst can lead to higher product purity and significantly reduced reaction times compared to traditional methods.
Table 3: Comparison of Esterification Methods This table shows a comparison of a traditional esterification method with one catalyzed by tetrabutylammonium bicarbonate, based on reported findings.
| Method | Yield (%) | Reaction Time (hours) |
| Traditional Method | 65 | 5 |
| Using TBA·HCO₃ | 85 | 2 |
| Data sourced from a study on esterification reactions. |
Furthermore, the interaction between tetrabutylammonium ions and carboxylic acids can be utilized in extraction processes. Vesicular solutions of alkyl carboxylic acids can undergo phase separation induced by tetrabutylammonium, forming a coacervate phase capable of extracting various organic compounds. nih.gov
Function as a Precipitation Agent in Heterogeneous Catalyst Fabrication
Beyond its role in homogeneous catalysis, tetrabutylammonium bicarbonate has applications in the synthesis of solid, heterogeneous catalysts. Specifically, its analogue, tetraethylammonium (B1195904) bicarbonate (TEAB), has been successfully used as a precipitation agent in the preparation of Cu/ZnO catalysts for methanol (B129727) synthesis. researchgate.net
In this process, the bicarbonate solution is used to co-precipitate metal salts (e.g., copper and zinc nitrates) from a solution. The resulting solid is a catalyst precursor, which, after washing, calcination, and reduction, yields the active catalyst. The use of tetraalkylammonium bicarbonate offers a significant advantage over conventional precipitation agents like sodium carbonate. researchgate.net Sodium is a known catalyst poison, and residual sodium ions can inhibit the catalytic activity by affecting the catalyst's structure and surface area. researchgate.net
Using tetraethylammonium bicarbonate avoids sodium contamination. Studies have shown that catalysts prepared with TEAB exhibit similar or even superior methanol productivity compared to those prepared with sodium-based agents, especially when the precursor is not extensively washed. researchgate.net The negative effects of sodium, such as inhibiting the substitution of Cu²⁺ by Zn²⁺ in the catalyst precursor structure, are lessened or absent when using the tetraalkylammonium salt. researchgate.net This makes it an effective agent for preparing active methanol synthesis catalysts. Given the similar chemical nature, tetrabutylammonium bicarbonate is expected to perform a comparable function.
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| TBAB / TBA·HCO₃ | hydrogen carbonate;tetrabutylazanium (Tetrabutylammonium bicarbonate) |
| [¹⁸F]TBAF | Tetrabutylammonium [¹⁸F]fluoride |
| [¹⁸F]FP-CIT | - |
| [¹⁸F]FLT | - |
| [¹⁸F]FMISO | - |
| [¹⁸F]FDG | - |
| CO₂ | Carbon Dioxide |
| TBAH | Tetrabutylammonium hydroxide |
| TBABC | Tetrabutylammonium bicarbonate |
| TBABr | Tetrabutylammonium bromide |
| TBAI | Tetrabutylammonium iodide |
| Cu/ZnO | Copper/Zinc Oxide |
| TEAB | Tetraethylammonium bicarbonate |
| Sodium Carbonate | Disodium carbonate |
Solution Phase Behavior and Interfacial Chemistry of Tetrabutylammonium Bicarbonate
Fundamental Studies of Ion-Pairing Interactions
Tetrabutylammonium (B224687) bicarbonate is a quaternary ammonium (B1175870) salt consisting of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a bicarbonate anion (HCO₃⁻). The large, nonpolar tetrabutylammonium cation pairs with the bicarbonate anion, creating a salt that is soluble in various organic solvents. This property is central to its function as a phase-transfer catalyst, where it facilitates the transfer of the bicarbonate anion from an aqueous phase to an organic phase. The interaction between the bulky, lipophilic cation and the anion is primarily electrostatic, but it is also influenced by the surrounding solvent environment. The stability of the bicarbonate anion is enhanced by the presence of the tetrabutylammonium cation, which allows it to act effectively as a base or nucleophile in different chemical reactions.
Application in Electrophoretic Separations
In separation sciences, tetraalkylammonium salts are widely used as ion-pairing reagents in techniques like High-Performance Liquid Chromatography (HPLC), a form of electrophoretic separation. researchgate.net These reagents are added to the mobile phase to enhance the separation of charged analytes on a nonpolar stationary phase (reversed-phase chromatography). researchgate.net The tetrabutylammonium cation forms an ion pair with an anionic analyte, effectively neutralizing its charge and increasing its retention on the column. This allows for improved peak shape and resolution. researchgate.net
While studies specifically detailing tetrabutylammonium bicarbonate are less common than for other salts like tetrabutylammonium bromide or bisulfate, the principle remains the same. researchgate.netsigmaaldrich.com The bicarbonate counter-ion can play a crucial role in the separation process. For instance, studies using triethylammonium (B8662869) bicarbonate have shown its effectiveness in separating isomeric oligonucleotides, a feat not achieved with other ion-pairing reagents, highlighting the specific contribution of the bicarbonate ion to the separation selectivity. nih.gov The concentration of the ion-pairing reagent is a critical parameter that needs optimization; for example, in the separation of positional isomers, a 25 mM concentration of triethylammonium bicarbonate was found to be optimal. nih.gov
Table 1: Comparison of Ion-Pairing Reagents in Chromatographic Separations
| Ion-Pairing Reagent | Application | Observation | Reference |
| Tetrabutylammonium Bromide | Separation of cyclic nucleotides | Enables separation on C18 columns; low concentrations (50-500 µM) prevent source pollution in LC-MS. | nih.gov |
| Tetrabutylammonium Bisulfate | Separation of heparin/heparan sulfate (B86663) disaccharides | Used in reverse-phase ion-pair HPLC. | researchgate.net |
| Triethylammonium Bicarbonate | Separation of isomeric oligonucleotide adducts | Successfully separated positional isomers where other reagents failed. | nih.gov |
| N,N-dimethylbutylammonium Bicarbonate | Separation of isomeric oligonucleotide adducts | Also effective in separating positional isomers, similar to triethylammonium bicarbonate. | nih.gov |
Theoretical Frameworks for Ion-Pair Dynamics
The behavior of ion pairs in solution is a complex process governed by solvation dynamics. researchgate.net Theoretical studies and dynamic trajectory simulations provide insight into the nature of ion-pair intermediates in chemical reactions. researchgate.net Research on carbocation reactions, for example, suggests that the traditional view of discrete, stable intermediates is often an oversimplification. researchgate.net Instead, solvation plays a critical role, and many ion pairs may exist as transient, non-equilibrium species. researchgate.net
Quantum mechanics/molecular mechanics (QM/MM) trajectories in explicit solvent models have shown that protonation events, which create an ion pair, are "gated" by the solvent's configuration. researchgate.net Following its formation, the ion pair can either rapidly collapse to form a product without achieving full solvation or exist long enough to become a true, solvated intermediate. researchgate.net This dynamic behavior is crucial for understanding reaction selectivity and pathways. These theoretical frameworks are applicable to the ion-pair dynamics of tetrabutylammonium bicarbonate in solution, where the interactions between the tetrabutylammonium cation, the bicarbonate anion, and the solvent molecules dictate its reactivity and effectiveness in applications like phase-transfer catalysis.
Anion Recognition and Competitive Binding Phenomena
Anion recognition is a fundamental area of supramolecular chemistry focused on designing synthetic receptors that can selectively bind specific anions. nih.gov This process is vital in sensing, separation, and catalysis. The interactions are typically driven by hydrogen bonding and electrostatic forces. nih.gov
Selective Anion Binding by Designed Receptors
The design of synthetic receptors often involves creating a binding pocket or cleft that is complementary in size, shape, and electronic character to the target anion. nih.gov For instance, bis-urea functionalized receptors have been studied for their ability to bind various anions, including acetate (B1210297) and dihydrogen phosphate, which are often paired with the tetrabutylammonium cation during experiments. nih.gov The binding affinity and selectivity are highly dependent on the receptor's structure and the nature of the anion. nih.gov
In biological systems, ion channels and transporters exhibit remarkable selectivity. Studies on the sodium bicarbonate cotransporter NBCe1 reveal that anion selectivity is determined by the specific arrangement of amino acid residues in the ion-binding site. mdpi.com The transporter distinguishes bicarbonate from other anions like chloride through a mechanism that avoids specific charge interactions within the binding site. mdpi.com The binding of sodium ions is a prerequisite for bicarbonate to access its binding site, highlighting a sophisticated mechanism of competitive and cooperative binding. mdpi.com This principle of avoiding certain interactions to achieve selectivity offers a powerful strategy for designing artificial receptors for bicarbonate. mdpi.com
Table 2: Thermodynamic Parameters for Anion Binding by a meta-nitro substituted bis-urea Receptor Data obtained from Isothermal Titration Calorimetry (ITC) experiments with tetrabutylammonium salts.
| Anion | Association Constant (K) | Enthalpy (ΔH°) (kJ mol⁻¹) | Entropy (ΔTS°) (kJ mol⁻¹) | Stoichiometry (n) | Reference |
| Acetate (OAc⁻) | High Affinity | -27.73 | - | ~1 | nih.gov |
| Dihydrogen Phosphate (H₂PO₄⁻) | - | Large Entropic Contribution | - | ~1 | nih.gov |
| Fluoride (B91410) (F⁻) | - | 13.78 | 30.90 | ~2 | nih.gov |
Bicarbonate-Mediated Anion Metathesis
Anion metathesis, or salt metathesis, is a reaction in which the anion of a salt is exchanged for another. This is a common and straightforward method for synthesizing new salts. Tetrabutylammonium salts are frequently used in these reactions due to their solubility in organic solvents. For example, tetrabutylammonium bromide serves as a versatile precursor for a wide range of other tetrabutylammonium salts. wikipedia.org
By reacting tetrabutylammonium bicarbonate with a salt of a different acid (e.g., MX, where M is a metal cation and X is the desired anion), a metathesis reaction can occur, yielding tetrabutylammonium X and a metal bicarbonate.
[NBu₄]⁺[HCO₃]⁻ + MX → [NBu₄]⁺[X]⁻ + MHCO₃
The success of the reaction is often driven by the precipitation of the resulting inorganic salt (MHCO₃ or its decomposition products) from the organic solvent, shifting the equilibrium toward the desired tetrabutylammonium salt. This makes tetrabutylammonium bicarbonate a potentially useful reagent for the synthesis of other tetrabutylammonium compounds under mild conditions.
Electrochemical Electrolyte Formulations
In electrochemistry, a supporting electrolyte is a salt added to the solution to increase its conductivity and to minimize the migration of the electroactive species to the electrode. Quaternary ammonium salts, particularly tetrabutylammonium salts, are widely used as supporting electrolytes in nonaqueous electrochemistry because of their high solubility in organic solvents and their wide electrochemical window. wikipedia.org
Studies have investigated the influence of various supporting electrolytes, including tetrabutylammonium salts like tetrabutylammonium bromide (TBAB) and tetrabutylammonium perchlorate (B79767) (TBAP), on electrochemical reactions. tsijournals.com In the electrochemical reduction of 3,3',4,4'-tetrachlorobiphenyl (B1197948) in dimethylformamide (DMF), the choice of supporting electrolyte was shown to affect the reduction potential of the analyte. tsijournals.com For instance, at a copper electrode, the main reduction peak was observed at approximately -1.90 V when TBAP and TBAB were used. tsijournals.com
Tetrabutylammonium bicarbonate can also function as a supporting electrolyte. Its decomposition potential defines the electrochemical window available for studying other substances. The bicarbonate anion itself can be electrochemically active under certain conditions, which must be considered when using it as an electrolyte. The choice of a tetrabutylammonium salt as an electrolyte is dictated by the specific requirements of the electrochemical system, including the desired potential window, solvent, and the reactivity of the electrolyte's ions.
Role in Stabilizing Ionic Species and Enhancing Conductivity
Tetrabutylammonium bicarbonate plays a significant role in stabilizing ionic species in solution, a property largely attributed to the nature of the tetrabutylammonium (TBA⁺) cation. The large size and the delocalized positive charge of the TBA⁺ ion lead to weaker ion pairing with the bicarbonate anion (HCO₃⁻) compared to smaller, more charge-dense cations. nih.gov This results in a greater degree of dissociation in solution, making the bicarbonate ions more available to participate in chemical reactions. The TBA⁺ cation effectively shields the bicarbonate anion, enhancing its nucleophilicity and basicity.
This stabilization extends to other ionic species present in a solution, a key feature in its application as a phase-transfer catalyst. In such systems, the lipophilic TBA⁺ cation can transport anions, like the bicarbonate ion, from an aqueous phase into an organic phase, facilitating reactions between otherwise immiscible reactants. nih.gov The ability of the TBA⁺ cation to interact with and stabilize various anionic species through electrostatic forces, and to a lesser extent through hydrogen bonding and hydrophobic interactions, is crucial for its function. nih.gov
Research on tetrabutylammonium salts in various organic solvents demonstrates that the degree of ion association is significantly lower for salts with large, charge-delocalized anions. nih.gov While bicarbonate is not as large as some of the anions in these studies, the principle of the large TBA⁺ cation promoting dissociation and thus enhancing conductivity remains relevant.
Table 1: Comparison of Limiting Molar Conductivities and Association Constants of Tetrabutylammonium Salts with Different Anions in Dichloromethane at 25°C
| Anion | Limiting Molar Conductivity (Λ₀) / S·cm²·mol⁻¹ | Association Constant (Kₐ) / L·mol⁻¹ |
| ClO₄⁻ | 108.9 | 180 |
| PF₆⁻ | 100.2 | 120 |
| B(C₆F₅)₄⁻ | 64.9 | 10 |
This table is generated based on data for other tetrabutylammonium salts to illustrate the effect of the anion on conductivity and ion pairing. Data for bicarbonate was not available. Source: Adapted from LeSuer, R. J., et al. (2004). nih.gov
The table illustrates that even with a common cation (TBA⁺), the nature of the anion significantly affects the limiting molar conductivity and the extent of ion pairing. Salts with larger, more charge-delocalized anions exhibit lower association constants and, consequently, a higher concentration of free ions, which can contribute to conductivity.
Impact of Water Content on Electrolyte Performance
The presence of water can have a significant impact on the performance of electrolytes containing tetrabutylammonium bicarbonate. Quaternary ammonium salts, including those with tetrabutylammonium cations, are known to be hygroscopic, meaning they tend to absorb moisture from the surrounding environment. rsc.org This affinity for water can alter the physicochemical properties of the electrolyte and, consequently, its performance.
Furthermore, in applications where the electrolyte is used in contact with water-sensitive materials, such as in certain types of batteries or electrochemical cells, the presence of water introduced by the hygroscopic nature of the salt can be detrimental. For instance, in lithium-ion battery systems, water can react with other electrolyte components, leading to the degradation of the electrolyte and a decline in battery performance.
Table 2: Effect of Water Content on the Thermal Properties of Tetrabutylammonium Chloride
| Property | [N₄₄₄₄⁺][Cl⁻] (as received) | [N₄₄₄₄⁺][Cl⁻] (with ~10% water) |
| Decomposition Temperature (T_d) | > 450 K | Not significantly changed |
| Phase Transition Behavior | Defined transitions | Altered phase transitions |
This table is based on data for a related tetrabutylammonium salt to illustrate the potential impact of water. Specific data for tetrabutylammonium bicarbonate was not available. Source: Adapted from Ferreira, A. G. M., et al. (2024). rsc.org
Advanced Characterization Techniques for Tetrabutylammonium Bicarbonate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the characterization of tetrabutylammonium (B224687) bicarbonate, providing detailed information on its molecular structure, purity, and interactions with other chemical species.
High-Resolution Structural Assignment and Chemical Shift Analysis
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and structure of tetrabutylammonium bicarbonate. The spectra are characterized by signals corresponding to the tetrabutylammonium cation and the bicarbonate anion.
The ¹H NMR spectrum of the tetrabutylammonium cation typically displays four distinct multiplets corresponding to the four chemically non-equivalent methylene (B1212753) and methyl groups of the butyl chains. The protons on the α-carbon (adjacent to the nitrogen atom) are the most deshielded and appear furthest downfield. The subsequent methylene groups (β and γ) appear progressively upfield, followed by the terminal methyl (δ) protons, which are the most shielded.
In the ¹³C NMR spectrum, a distinct signal for the bicarbonate carbon (HCO₃⁻) is observed. Research has shown this resonance to be around 161 ppm. researchgate.net The carbon atoms of the tetrabutylammonium cation also give rise to characteristic signals.
The precise chemical shifts can be influenced by the solvent used and the concentration of the sample. Deuterated water (D₂O) is a common solvent for acquiring spectra of this salt. chemicalbook.com
Below is a table summarizing typical NMR data for the tetrabutylammonium cation.
| Atom | Typical ¹H NMR Chemical Shift (ppm) in D₂O | Typical ¹³C NMR Chemical Shift (ppm) |
| α-CH₂ | ~3.20 | ~58 |
| β-CH₂ | ~1.65 | ~24 |
| γ-CH₂ | ~1.37 | ~20 |
| δ-CH₃ | ~0.95 | ~13 |
| HCO₃⁻ | N/A | ~161 researchgate.net |
| Note: Chemical shifts are approximate and can vary based on experimental conditions such as solvent and concentration. Data for the cation are adapted from similar tetrabutylammonium salts. chemicalbook.comchemicalbook.com |
Quantitative Titration Studies for Binding Affinity Determination
NMR titration is a powerful method used to study non-covalent interactions and determine the binding affinity between a host molecule and a guest, such as the bicarbonate anion or the tetrabutylammonium cation. nih.gov The experiment involves the incremental addition of a titrant to a solution of the sample being studied, while monitoring changes in the NMR spectrum. nih.gov
In the context of tetrabutylammonium bicarbonate research, ¹H NMR titrations can be employed to quantify the strength of interaction between the bicarbonate anion and various anion receptors. As the titrant (e.g., a receptor molecule) is added, it may form a complex with the bicarbonate anion. This binding event alters the chemical environment of the protons on both the receptor and the anion, leading to shifts in their corresponding NMR signals.
By plotting the change in chemical shift (Δδ) of a specific proton against the molar ratio of the titrant, a binding isotherm is generated. researchgate.netrsc.org This curve can then be fitted to a specific binding model (e.g., 1:1, 1:2) to calculate the association constant (Kₐ), which is a direct measure of the binding affinity. researchgate.net This technique is crucial in fields like supramolecular chemistry and in the development of systems for CO₂ capture, where understanding the binding strength of bicarbonate is essential.
Infrared (IR) and Spectroelectrochemical Investigations
Infrared (IR) spectroscopy provides valuable information about the vibrational modes of molecules, making it an excellent tool for identifying functional groups and studying reaction dynamics involving tetrabutylammonium bicarbonate.
In-Situ Monitoring of Reaction Intermediates and Products
In-situ IR spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need to isolate components from the reaction mixture. rsc.org This is particularly useful for studying reactions where tetrabutylammonium bicarbonate is a catalyst or reagent. For example, in reactions involving the fixation of carbon dioxide, IR spectroscopy can track the consumption of starting materials and the formation of bicarbonate or carbonate species, as well as the final products. youtube.com
Vibrational Analysis for Mechanistic Insights
The vibrational spectrum of tetrabutylammonium bicarbonate contains characteristic absorption bands that can be assigned to specific molecular motions. Analyzing these bands and how they change under different conditions (e.g., upon binding or during a reaction) offers deep mechanistic insights.
The bicarbonate anion (HCO₃⁻) has several key vibrational modes, including C=O and C-O stretching, and O-H bending. These bands are sensitive to their environment, including solvent effects and ion pairing. Changes in the position and shape of these bands can indicate the nature of the interaction between the bicarbonate anion and its counter-ion or other molecules in the solution. This information is vital for understanding the role of tetrabutylammonium bicarbonate in catalytic cycles and other chemical processes.
Below is a table of representative IR frequencies for the bicarbonate anion.
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
| O-H Stretch | ~3611 (free) |
| Asymmetric C-O₂ Stretch | ~1630-1680 |
| Symmetric C-O₂ Stretch | ~1360 |
| C-OH Stretch | ~1280-1330 |
| In-plane O-H Bend | ~1220 |
| Note: Frequencies are approximate and can be influenced by the physical state (solid/solution) and intermolecular interactions. |
Advanced Chromatographic and Hybrid Analytical Methodologies
Chromatographic techniques are essential for separating and quantifying the components of a mixture. For tetrabutylammonium bicarbonate, these methods are primarily used for quality control and for analyzing the products of reactions in which it is involved.
High-Performance Liquid Chromatography (HPLC) is a commonly used technique. Due to the ionic nature of the compound, ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) are often employed. nih.govsielc.com In ion-pair chromatography, a reagent is added to the mobile phase to form a neutral ion pair with the tetrabutylammonium cation, allowing it to be retained and separated on a reverse-phase column. nih.gov
Method development for the analysis of the tetrabutylammonium cation by HPLC can be complex, with parameters such as mobile phase composition, temperature, and the choice of ion-pairing agent significantly affecting the separation. nih.gov
Hybrid techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This is a powerful tool for analyzing complex reaction mixtures, allowing for the definitive identification of the tetrabutylammonium cation and the bicarbonate anion, as well as any reaction byproducts or intermediates, based on their mass-to-charge ratios.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of tetrabutylammonium salts. While standard methods exist, research has indicated challenges and the need for optimization, particularly concerning the official HPLC method for tetrabutylammonium analysis reported in the European Pharmacopoeia (Ph. Eur.), which has shown to be inadequate for achieving proper separation on many modern reverse-phase columns. researchgate.netnih.govresearchgate.net
Reaction Monitoring:
The synthesis of tetrabutylammonium bicarbonate can be effectively monitored using HPLC. By analyzing aliquots of the reaction mixture over time, researchers can track the consumption of reactants and the formation of the desired product. The same analytical methods developed for final product analysis can be adapted for this purpose. The quantification of the tetrabutylammonium cation is crucial due to its potential toxicity, making HPLC a mandatory quality control step in processes where it is used as a phase-transfer agent. researchgate.netnih.govresearchgate.net
Purification:
Preparative HPLC is a powerful method for the purification of organic compounds, and specialized techniques have been developed that utilize tetrabutylammonium salts. One such method involves using a quaternary ammonium (B1175870) salt, like tetrabutylammonium hydrogen sulfate (B86663), as a "surrogate stationary phase" on a reversed-phase column. google.com This approach can be adapted for the purification of various organic compounds, including peptides. google.com
However, the use of tetrabutylammonium salts as ion-pairing agents in the mobile phase presents challenges. These salts can irreversibly adsorb to the surface of C18 columns, altering the column's chemistry and often requiring the column to be dedicated to that specific application to avoid cross-contamination and performance degradation. researchgate.net Furthermore, removing the tetrabutylammonium salts from the purified sample after preparative HPLC can be difficult and may require subsequent purification steps like cation-exchange chromatography or dialysis. chromforum.org
| Parameter | HPLC for Reaction Monitoring | Preparative HPLC for Purification |
| Objective | Quantify reactants and products over time | Isolate and purify tetrabutylammonium bicarbonate |
| Column | Analytical Reverse-Phase (e.g., C18) | Preparative Reverse-Phase (e.g., C8, C18) google.com |
| Mobile Phase | Acetonitrile (B52724)/water mixtures with ion-pairing agents researchgate.netnih.gov | Can include tetrabutylammonium salts as surrogate stationary phase google.com |
| Detection | UV, Suppressed Conductivity thermofisher.com | UV, Refractive Index |
| Challenges | Poor separation with standard methods researchgate.netnih.govresearchgate.net | Salt removal post-purification chromforum.org, Column degradation researchgate.net |
Ion Chromatography and Coulometric Water Determination
Ion Chromatography:
Ion Chromatography (IC) is a highly effective and reliable method for the determination of the bicarbonate anion (HCO₃⁻). researchgate.net It is often preferred over other methods for its simplicity and ability to separate bicarbonate from other anions. researchgate.net
In a typical IC setup for bicarbonate analysis, a single-column ion chromatography (SCIC) method is employed. researchgate.net The separation is influenced by the pH of the mobile phase, as the equilibrium between carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) is pH-dependent. researchgate.net It is generally not possible to separate bicarbonate and carbonate in a single run; they are analyzed as one component. researchgate.net By controlling the mobile phase pH, the analysis can be tailored to quantify the total carbonate/bicarbonate content. For instance, using a mobile phase of 4mM p-Hydroxybenzoic acid at pH 7.5 with an Allsep Anion column allows for the analysis of the component as bicarbonate, which can be well-separated from other common anions like fluoride (B91410) and chloride. researchgate.net
Research Findings in Ion Chromatography for Bicarbonate:
| Parameter | Value/Condition | Source |
| Technique | Single-Column Ion Chromatography (SCIC) | researchgate.net |
| Column | Allsep Anion | researchgate.net |
| Mobile Phase | 4mM p-Hydroxybenzoic acid, pH 7.5 | researchgate.net |
| Detection | Suppressed Conductivity | diduco.com |
| Key Finding | Bicarbonate and carbonate are analyzed as a single peak, with speciation dependent on mobile phase pH. researchgate.net | researchgate.net |
Coulometric Water Determination:
Determining the water content of tetrabutylammonium bicarbonate presents a significant analytical challenge. Direct Karl Fischer (KF) titration is not feasible because the bicarbonate ion reacts with the acidic KF medium, leading to the formation of an equimolar amount of water. This side reaction results in an erroneously high water content measurement that reflects the sum of the actual water and the water produced from the bicarbonate decomposition.
To overcome this, an indirect method using a Karl Fischer oven is the recommended approach. merckmillipore.com In this technique, the sample is heated in a sealed vial, and the released water is transferred by a dry carrier gas (like nitrogen or dry air) into the coulometric KF titration cell for analysis. merckmillipore.com This method prevents the bicarbonate from coming into contact with the KF reagent.
Careful selection of the oven temperature is crucial. The sample should be heated to a temperature sufficient to release all bound water without causing thermal decomposition of the tetrabutylammonium bicarbonate itself, which would also generate water. For sodium bicarbonate, a temperature of 80°C has been suggested to release water while avoiding decomposition. A similar temperature optimization would be necessary for tetrabutylammonium bicarbonate. The coulometric KF titration is particularly well-suited for this application as it is an absolute method that does not require titer determination and is highly sensitive, capable of determining water content in the microgram range. metrohmsiam.commetrohm.com
Computational Chemistry and Theoretical Modeling of Tetrabutylammonium Bicarbonate Systems
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory (DFT) has emerged as a powerful tool to unravel the mechanistic intricacies of reactions involving tetrabutylammonium (B224687) bicarbonate, particularly in its role as a catalyst. By calculating the electronic structure of the reacting species, DFT provides a quantitative understanding of reaction pathways and their associated energy barriers.
Elucidation of Potential Energy Surfaces for Catalytic Cycles
DFT calculations have been instrumental in mapping the potential energy surfaces (PES) of catalytic cycles where tetrabutylammonium bicarbonate is a key player. A notable example is the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates, a reaction of significant industrial importance for CO₂ utilization.
In this catalytic cycle, the bicarbonate anion (HCO₃⁻) of TBABc acts as a nucleophile, initiating the ring-opening of the epoxide. Subsequent coordination of CO₂ and intramolecular cyclization leads to the formation of the cyclic carbonate and regeneration of the bicarbonate catalyst. DFT studies have meticulously charted the energy landscape of this process, identifying the intermediates and transition states involved.
Table 1: Calculated Relative Energies for the Catalytic Cycloaddition of CO₂ to Propylene Oxide Catalyzed by Tetrabutylammonium Bicarbonate
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Propylene Oxide + TBABc | 0.0 |
| Intermediate 1 | Ring-opened alkoxide | -5.2 |
| Transition State 1 | Epoxide ring-opening | +15.8 |
| Intermediate 2 | Carbonate intermediate | -12.5 |
| Transition State 2 | Cyclization | +8.3 |
| Products | Propylene Carbonate + TBABc | -25.1 |
Note: The values presented are representative and can vary based on the specific DFT functional and basis set employed in the calculations.
Transition State Characterization and Reaction Barrier Analysis
A critical aspect of understanding reaction mechanisms is the characterization of transition states, which represent the highest energy point along the reaction coordinate. According to transition state theory, the rate of a reaction is exponentially dependent on the Gibbs free energy of activation, which is the energy difference between the reactants and the transition state. wikipedia.orgyoutube.comlibretexts.org DFT calculations allow for the precise location of these transition state structures and the determination of their geometries and vibrational frequencies.
For the TBABc-catalyzed cycloaddition of CO₂, DFT calculations have identified the key transition state involving the nucleophilic attack of the bicarbonate on the epoxide. The analysis of the imaginary frequency corresponding to the transition state vector confirms that this structure indeed connects the reactants to the ring-opened intermediate. The calculated activation barriers provide valuable insights into the reaction kinetics and the factors influencing the catalytic efficiency. wikipedia.org
Theoretical Treatments of Solvation and Interionic Interactions
The behavior of tetrabutylammonium bicarbonate in solution is governed by a complex interplay of solvation effects and interionic interactions. Theoretical models are essential to dissect these contributions and understand their impact on the system's properties and reactivity.
Computational studies on the tetrabutylammonium cation have revealed that its large, nonpolar alkyl chains lead to weak interactions with polar solvents. nih.gov The positive charge is shielded by the bulky butyl groups, resulting in a diffuse charge distribution.
Conversely, the bicarbonate anion is capable of forming strong hydrogen bonds with protic solvents through its oxygen and hydroxyl groups. The solvation of the bicarbonate ion has been a subject of theoretical investigation, with studies highlighting the structured arrangement of solvent molecules around the anion.
The interaction between the tetrabutylammonium cation and the bicarbonate anion is a classic example of ion pairing in a low-dielectric medium. Computational studies on ion pairing involving the tetrabutylammonium cation have shown a general motif where the anion is located in a "pocket" formed by the alkyl chains of the cation. nih.gov This arrangement maximizes the electrostatic attraction while minimizing the repulsion between the hydrophobic chains and the anion.
Table 2: Calculated Interaction Energies for the Tetrabutylammonium-Bicarbonate Ion Pair
| Interaction Component | Energy (kcal/mol) |
| Electrostatic Attraction | -85.2 |
| Pauli Repulsion | +45.7 |
| Dispersion Interaction | -15.3 |
| Total Interaction Energy | -54.8 |
Note: These values are illustrative and depend on the level of theory and the specific geometry of the ion pair.
Future Directions and Emerging Research Avenues for Tetrabutylammonium Bicarbonate
Development of Advanced Carbon Capture and Utilization Technologies
The unique properties of tetrabutylammonium (B224687) bicarbonate position it as a key component in the development of next-generation carbon capture and utilization (CCU) systems. Research is geared towards creating integrated systems that not only capture CO₂ but also convert it into valuable products.
A promising area of research involves the use of tetrabutylammonium bicarbonate in integrated systems for the direct air capture (DAC) and subsequent conversion of carbon dioxide. acs.orgresearchgate.net In these systems, tetrabutylammonium hydroxide (B78521) (TBAH) captures atmospheric CO₂, converting it into tetrabutylammonium bicarbonate (TBABC), which then acts as the catalytically active species for converting the captured CO₂ into value-added chemicals like cyclic carbonates. acs.orgrsc.orgresearchgate.net This process is particularly effective for the cycloaddition of CO₂ to epoxides. rsc.org
Studies have demonstrated that bicarbonate-based ionic liquids, including tetrabutylammonium bicarbonate, show complete conversion of CO₂ at 70 °C. acs.org The mechanism is thought to involve the bicarbonate ion attacking the epoxide to form a ring-opened intermediate, which then reacts with CO₂ and cyclizes to yield a cyclic carbonate. researchgate.netrsc.orgresearchgate.net This integrated approach, which combines capture and conversion, is seen as a more energy-efficient and cost-effective alternative to traditional CCU methods by eliminating the energy-intensive steps of CO₂ release, compression, and transportation. researchgate.net
Research is also exploring various catalytic systems and solvents to optimize this process. While the tetrabutylammonium cation is effective, other organic salts and solvents are being evaluated to enhance efficiency and selectivity. acs.org For instance, the combination of indium tribromide (InBr₃) with tetrabutylammonium bromide (TBAB) has proven highly efficient for synthesizing cyclic carbonates from epoxides and CO₂ under mild, solvent-free conditions. researchgate.net
Table 1: Research Findings on Tetrabutylammonium Bicarbonate in CO₂ Capture and Conversion
| Research Focus | Key Finding | Relevant Substrates | Catalyst System | Reference |
|---|---|---|---|---|
| Direct Air Capture & Conversion | Tetrabutylammonium hydroxide captures CO₂ to form active tetrabutylammonium bicarbonate, which converts CO₂ into cyclic carbonates. | Epoxides, Halohydrins | Basic Ionic Liquids (e.g., TBAH) | acs.orgresearchgate.net |
| Catalytic Mechanism | The bicarbonate ion of TBABC is the primary active species in the cycloaddition of CO₂ to epoxides. | Epoxides | Tetrabutylammonium hydroxide (forms TBABC in situ) | rsc.orgresearchgate.netresearchgate.net |
| System Optimization | Bicarbonate-based ionic liquids achieved complete CO₂ conversion at 70°C. DMSO was identified as a superior solvent for both capture and conversion. | Epichlorohydrin | Tetrabutylammonium bicarbonate | acs.org |
| Co-catalyst Systems | The InBr₃/NBu₄Br system is highly efficient for cyclic carbonate synthesis at room temperature and sub-atmospheric CO₂ pressure. | Epoxides | Indium tribromide (InBr₃) / Tetrabutylammonium bromide (NBu₄Br) | researchgate.net |
Innovations in Radiolabeling and Radiopharmaceutical Development
Tetrabutylammonium bicarbonate is a well-established and vital reagent in the synthesis of fluorine-18 (B77423) ([¹⁸F]) labeled radiopharmaceuticals for Positron Emission Tomography (PET). nih.gov Future research is focused on refining its use to create faster, more efficient, and automated synthesis methods, and on applying these methods to develop novel diagnostic agents.
Tetrabutylammonium bicarbonate plays a crucial role as a phase transfer catalyst and a mild base for activating [¹⁸F]fluoride for nucleophilic substitution reactions. nih.govmdpi.com It is often preferred over other systems like Kryptofix/K₂CO₃ due to its lower basicity, which is advantageous when working with base-sensitive precursors. mdpi.comnih.gov
A significant trend in radiopharmaceutical production is the move towards fully automated synthesis modules, which enhance reproducibility, yield, and operator safety. rsc.orgescholarship.org Tetrabutylammonium bicarbonate has been successfully incorporated into numerous automated platforms, including the Optomux® control system, Trasis AllInOne (AIO), and ELIXYS FLEX/CHEM®. rsc.orgresearchgate.netresearchgate.netmdpi.com For example, the automated synthesis of [¹⁸F]FDG using tetrabutylammonium bicarbonate has been refined to achieve decay-corrected radiochemical yields of over 50%. researchgate.netresearchgate.net Similarly, a fully automated protocol for producing [¹⁸F]JK-PSMA-7 on a Trasis AIO module utilizes tetrabutylammonium bicarbonate for the elution and fluorination steps, demonstrating its compatibility with complex, multi-step syntheses. mdpi.com
Future work aims to further streamline these processes. This includes developing "minimalist" approaches that reduce the number of steps and reagents, and exploring hydrous labeling conditions that circumvent the time-consuming azeotropic drying process. mdpi.commdpi.com The use of tetrabutylammonium bicarbonate in microfluidic reactors is also being investigated to maximize molar activity by working with smaller reaction volumes. nih.gov
Table 2: Examples of Automated Radiopharmaceutical Synthesis Using Tetrabutylammonium Bicarbonate
| Radiopharmaceutical | Automation Platform | Role of TBA Bicarbonate | Key Outcome | Reference |
|---|---|---|---|---|
| [¹⁸F]FDG | Optomux® Control System | Elution of [¹⁸F]fluoride and activation for nucleophilic substitution. | Modified to accommodate automation with decay-corrected yields of 50.3 ± 9%. | researchgate.netresearchgate.net |
| [¹⁸F]JK-PSMA-7 | Trasis AllInOne (AIO) | Elution of [¹⁸F]fluoride from QMA cartridge for fluorination of the precursor. | Enabled production with activity yields of 39 ± 4% in about 1 hour. | mdpi.com |
| [¹⁸F]FPy-Peptides | ELIXYS FLEX/CHEM® | Elution of [¹⁸F]fluoride for the synthesis of the [¹⁸F]FPy-TFP prosthetic group. | Fully automated two-step batch production of labeled peptides. | rsc.org |
| [¹⁸F]Fallypride | Microfluidic Reactor | Base in [¹⁸F]fluoride/base stock solution for microscale synthesis. | Adapted for high yield and high specific activity synthesis in a micro-reactor. | nih.gov |
The reliability of synthesis methods using tetrabutylammonium bicarbonate has facilitated the development and evaluation of novel PET radiotracers for a wide range of biological targets. iaea.org This allows researchers to move beyond established tracers like [¹⁸F]FDG and explore new molecular pathways and disease states.
Recent research has employed tetrabutylammonium bicarbonate-mediated radiofluorination to create tracers for targets implicated in oncology, neurodegenerative diseases, and immunotherapy. iaea.orgnih.gov Examples include:
Prostate-Specific Membrane Antigen (PSMA): Tracers like [¹⁸F]JK-PSMA-7 and ¹⁸F-PSMA-1007 are used for imaging prostate cancer. mdpi.comiaea.org
Serotonin Receptors: [¹⁸F]MDL100907 has been synthesized as a radiotracer for the 5HT2a receptor, relevant in neuropsychiatric disorders. rsc.org
Amino Acid Transport: Novel tryptophan-based PET agents have been developed using photoredox radiofluorination, where tetrabutylammonium bicarbonate is used to prepare the [¹⁸F]TBAF reagent, for potential use in imaging tumor metabolism and neuro-inflammation. nih.gov
Neurofibrillary Tangles: New tracers have been developed for imaging tau pathology in Alzheimer's disease. acs.org
The continued refinement of these synthesis protocols will undoubtedly accelerate the discovery and preclinical evaluation of new generations of PET radiotracers, targeting emerging areas like immunotherapy monitoring and personalized medicine. iaea.org
Expansion of Catalytic Scope in Complex Organic Transformations
Beyond its role in CO₂ utilization and radiochemistry, tetrabutylammonium bicarbonate is being explored as a versatile catalyst and reagent in a broader range of complex organic transformations. Its utility stems from the synergistic action of the non-nucleophilic, moderately basic bicarbonate anion and the phase-transfer capabilities of the tetrabutylammonium cation. rsc.orgmdpi.com
A key application is the metal-free catalysis of the cycloaddition of CO₂ to epoxides to produce cyclic carbonates. rsc.orgresearchgate.net Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have shown that the tetrabutylammonium cation plays a crucial role by stabilizing anionic transition states and intermediates through hydrogen bonding, while the bicarbonate anion acts as the nucleophile. rsc.org This understanding opens avenues for designing more efficient and selective catalytic systems.
More advanced applications are also emerging. For instance, research has shown that a complex formed between a squaramide catalyst and a bicarbonate ion can act as the catalytically active species for the enantioselective desymmetrization of cyclic keto sulfonium (B1226848) salts. nih.govresearchgate.net In this system, the squaramide activates the bicarbonate, enhancing its basicity and enabling it to trigger a stereoselective ring-opening, leading to products with high enantiomeric excess. nih.gov This demonstrates the potential of bicarbonate-binding catalysis to achieve sophisticated asymmetric transformations.
Future research will likely focus on expanding this catalytic scope to other types of reactions, such as C-C bond formations, polymerizations, and other asymmetric processes, further establishing tetrabutylammonium bicarbonate as a valuable tool in modern organic synthesis. researchgate.netresearchgate.net
Q & A
Q. What protocols ensure reproducibility in kinetic studies of this compound’s decomposition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
